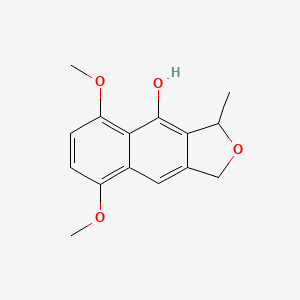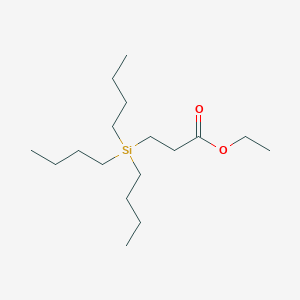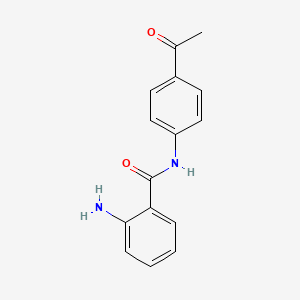
N-(4-Acetylphenyl)-2-aminobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetylphenyl)-2-aminobenzamide is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide and features both an acetyl group and an amino group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-aminobenzamide typically involves the reaction of 4-acetylphenylamine with 2-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(4-Acetylphenyl)-2-aminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzamide derivatives.
科学的研究の応用
N-(4-Acetylphenyl)-2-aminobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-Acetylphenyl)-2-aminobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-Acetylphenyl)-2-chloroacetamide: This compound has similar structural features but includes a chloroacetamide group instead of an aminobenzamide group.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: This sulfonamide derivative shares the acetylphenyl group but differs in its sulfonamide functionality.
Uniqueness
N-(4-Acetylphenyl)-2-aminobenzamide is unique due to its combination of an acetyl group and an amino group attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.
特性
CAS番号 |
188838-84-8 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-aminobenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,19) |
InChIキー |
CLWZTTGJXVMOGE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
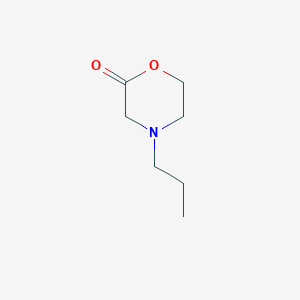
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
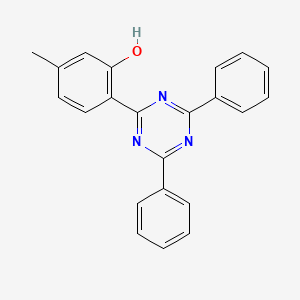
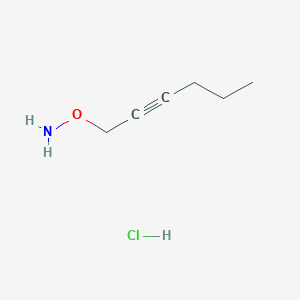
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

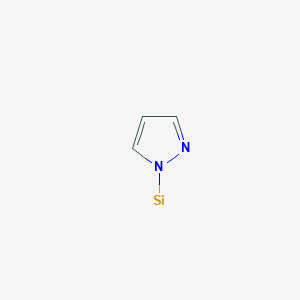
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
